Reduced Hematopoietic Toxicity: 6-Ethoxypurine Arabinoside vs. 6-Methoxypurine Arabinoside in BFU-E Colony Assays
6-Ethoxypurine arabinoside shows negligible inhibition of human erythroid burst-forming cells (BFU-E), whereas the direct analog 6-methoxypurine arabinoside is significantly toxic. This establishes a wider in vitro safety margin for the ethoxy analog in hematopoietic progenitor models [1].
| Evidence Dimension | Inhibition of human BFU-E colony formation (IC50) |
|---|---|
| Target Compound Data | 6-Ethoxypurine arabinoside IC50 > 50 µM |
| Comparator Or Baseline | 6-Methoxypurine arabinoside IC50 = 8 µM |
| Quantified Difference | >6.25-fold higher IC50 (lower toxicity) |
| Conditions | Human bone marrow progenitor cells, BFU-E colony formation assay (Averett et al., 1992) |
Why This Matters
This >6-fold difference in hematopoietic toxicity is critical when selecting a purine analog for antiviral or antiproliferative programs where bone marrow suppression is a dose-limiting parameter.
- [1] Averett, D.R., Steinberg, H.N., Koszalka, G.W., Spector, T., Krenitsky, T.A. Purine Arabinosides as Inhibitors of Human Haemopoietic Progenitor Cells. Antiviral Chemistry & Chemotherapy, 1992, 3(3), 179-182. View Source
